Cas no 2137930-07-3 (1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one)

1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-726715
- 2137930-07-3
- 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one
-
- Inchi: 1S/C13H14O3/c1-8-4-10-6-11(9(2)14)7-16-13(10)12(5-8)15-3/h4-6H,7H2,1-3H3
- InChI Key: YZUWEECQUWZOOE-UHFFFAOYSA-N
- SMILES: O1CC(C(C)=O)=CC2C=C(C)C=C(C1=2)OC
Computed Properties
- Exact Mass: 218.094294304g/mol
- Monoisotopic Mass: 218.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726715-5.0g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 5g |
$2110.0 | 2023-05-29 | ||
Enamine | EN300-726715-0.05g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 0.05g |
$612.0 | 2023-05-29 | ||
Enamine | EN300-726715-0.1g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 0.1g |
$640.0 | 2023-05-29 | ||
Enamine | EN300-726715-2.5g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 2.5g |
$1428.0 | 2023-05-29 | ||
Enamine | EN300-726715-0.5g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 0.5g |
$699.0 | 2023-05-29 | ||
Enamine | EN300-726715-10.0g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 10g |
$3131.0 | 2023-05-29 | ||
Enamine | EN300-726715-0.25g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 0.25g |
$670.0 | 2023-05-29 | ||
Enamine | EN300-726715-1.0g |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one |
2137930-07-3 | 1g |
$728.0 | 2023-05-29 |
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one Related Literature
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one
Introduction to 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one (CAS No. 2137930-07-3)
1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2137930-07-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone, featuring a chromenone core, has garnered attention due to its structural versatility and potential biological activities. The presence of both methoxy and methyl substituents on the chromenone ring system contributes to its unique electronic and steric properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The chromenone moiety, a derivative of benzopyranone, is well-documented for its role in various pharmacological applications. Its aromatic system and conjugated double bonds offer multiple sites for functionalization, enabling the design of molecules with tailored biological properties. In recent years, chromenone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one enhances its interaction with biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have facilitated the rational design of chromenone-based compounds. Molecular modeling studies indicate that the methoxy group at the 8-position and the methyl group at the 6-position optimize the compound's binding affinity to protein targets. These insights have guided the synthesis of analogs with improved pharmacokinetic profiles. For instance, modifications in the substitution pattern have led to compounds with enhanced solubility and reduced toxicity, aligning with current trends in drug development.
The synthesis of 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one involves multi-step organic transformations, typically starting from commercially available precursors such as resorcinol and acetone. The methylation and methoxylation steps are critical in establishing the desired substitution pattern on the chromenone ring. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity. These approaches underscore the importance of innovative synthetic strategies in producing complex heterocyclic compounds.
Beyond its pharmaceutical potential, 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one has shown promise in material science applications. Its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and photodynamic therapy agents. The conjugated system of the chromenone core allows for efficient energy transfer processes, which are essential for optoelectronic devices. Additionally, recent research has explored its role as a photosensitizer in cancer treatment, leveraging its ability to generate reactive oxygen species under irradiation.
In clinical research, 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one has been investigated for its potential as an anti-inflammatory agent. Preclinical studies suggest that it modulates key signaling pathways involved in inflammation, such as NF-kB and MAPK cascades. The compound's ability to inhibit pro-inflammatory cytokine production makes it a candidate for treating chronic inflammatory diseases. Furthermore, its structural similarity to known anti-inflammatory drugs enhances its therapeutic relevance.
The development of novel drug candidates often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques have been instrumental in identifying hits from large compound libraries like those containing 1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one derivatives. These screens have accelerated the discovery process by rapidly assessing biological activity across multiple targets. The integration of HTS with structure-based drug design has further refined the optimization process.
Future directions in the study of 1-(8-methoxy-6-methyl-2H-chromen-3-ylolethanone) include exploring its role in neurodegenerative diseases. Preliminary data suggest that chromenone derivatives may interact with amyloid-beta plaques associated with Alzheimer's disease. Further investigation into their mechanism of action could lead to new therapeutic strategies for this debilitating condition. Additionally, nanotechnology-based delivery systems are being explored to enhance the bioavailability and targeted delivery of these compounds.
The environmental impact of pharmaceutical research is also a growing concern. Sustainable synthetic routes are being developed to minimize waste and reduce hazardous byproducts. Green chemistry principles are being applied to optimize processes involving 1-(8-methoxy-octylmethylchromeno[2',3':4',5']pyrano[2,3-d]pyrimidin]-3(4H)-onelactam, ensuring compliance with regulatory standards while maintaining high yields and purity.
In conclusion, 1-(8-methoxy-octylmethylchromeno[2',3':4',5']pyrano[2'
2137930-07-3 (1-(8-methoxy-6-methyl-2H-chromen-3-yl)ethan-1-one) Related Products
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 13769-43-2(potassium metavanadate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)




